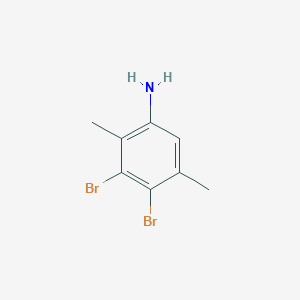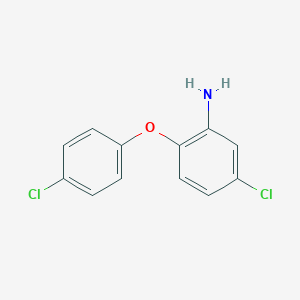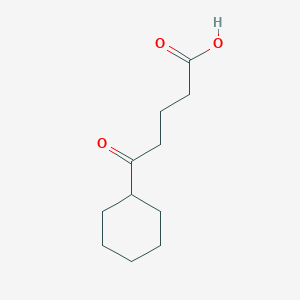
5-Cyclohexyl-5-oxovaleric acid
Vue d'ensemble
Description
5-Cyclohexyl-5-oxovaleric acid is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 and is a white solid in its physical form .
Synthesis Analysis
The synthesis of 5-Cyclohexyl-5-oxovaleric acid involves several methods . One of the methods includes reaction conditions with 2,4-Dichlorophenoxyacetic acid, Marchantia polymorpha cells, Murashige Skoog medium, air at 25 degrees Celsius for 192 hours under irradiation .Molecular Structure Analysis
The InChI code for 5-Cyclohexyl-5-oxovaleric acid is 1S/C11H18O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14) . The InChI key is FEHBUZYBKUOFIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Cyclohexyl-5-oxovaleric acid is a white solid . It has a molecular weight of 198.26 and its molecular formula is C11H18O3 .Applications De Recherche Scientifique
GC-FID Method Development for Impurity Determination : A specific and sensitive GC-FID method has been developed for determining impurities in 5-chlorovaleroyl chloride, a compound related to 5-Cyclohexyl-5-oxovaleric acid. This method is crucial for monitoring impurities that can impact the quality of pharmaceutical intermediates and other specialty chemicals (Tang, Kim, Miller, & Lloyd, 2010).
Structure-Activity Relationship in β-Oxidation Resistant Antagonists : Research on 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has led to the development of novel β-oxidation-resistant antagonists, which are important in understanding inflammatory processes. The structure-activity relationships of these antagonists have been studied using various substituents to block potential β-oxidation (Ye, Chourey, Wang, Chintam, Gravel, Powell, & Rokach, 2017).
Role in Metabolite Interorgan Signaling : Brown and beige adipose tissue, through metabolites like 5-oxoproline, play a significant role in systemic metabolism by regulating energy expenditure and glucose homeostasis. These metabolites have been identified as important factors in obesity and diabetes management (Whitehead, Krause, Moran, MacCannell, Scragg, McNally, Boateng, Murfitt, Virtue, Wright, Garnham, Davies, Dodgson, Schneider, Murray, Church, Vidal-Puig, Witte, Griffin, & Roberts, 2021).
Potential Applications in Photodynamic Therapy : 5-Aminolevulinic acid, a related compound, has been used in studies for photodynamic therapy (PDT) of nasopharyngeal carcinoma. This research highlights the potential of such compounds in treating cancer through specific mechanisms that induce cell death (Betz, Lai, Xiang, Janda, Heinrich, Stepp, Baumgartner, & Leunig, 2002).
Synthesis and Application in Chemical Processes : Research on the convenient preparation of Ethyl 5-Oxoheptanoate, a compound similar to 5-Cyclohexyl-5-oxovaleric acid, has been conducted to explore alternate procedures in chemical synthesis, highlighting the importance of such compounds in industrial processes (Chattopadhyay, Banerjee, & Sarma, 1979).
Catalytic Activity in Oxidation Reactions : The catalytic potential of vanadium(IV) complexes in oxidation reactions has been explored, demonstrating the role of related compounds in facilitating important chemical transformations. This research contributes to understanding how such compounds can enhance or modify catalytic processes (Palion-Gazda, Luz, Raposo, Choroba, Nycz, Bieńko, Lewińska, Erfurt, Baptista, Machura, Fernandes, Shul’pina, Ikonnikov, & Shul’pin, 2021).
Propriétés
IUPAC Name |
5-cyclohexyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHBUZYBKUOFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305605 | |
| Record name | 5-cyclohexyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-5-oxopentanoic acid | |
CAS RN |
15971-96-7 | |
| Record name | δ-Oxocyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 171234 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclohexyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
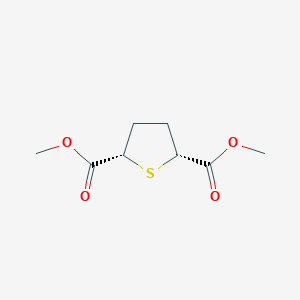
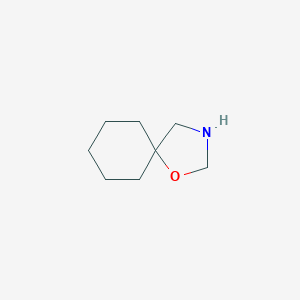
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
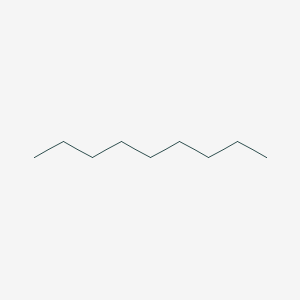
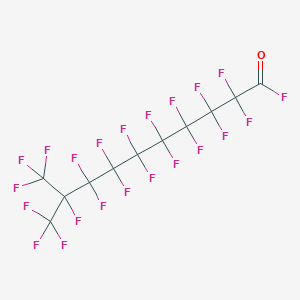
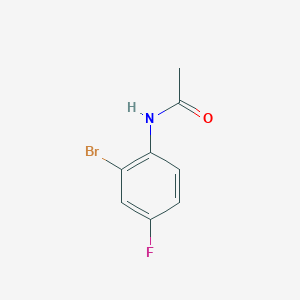
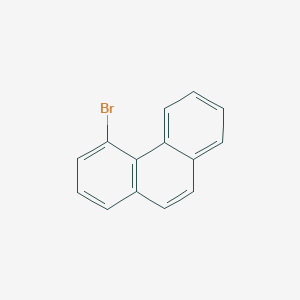

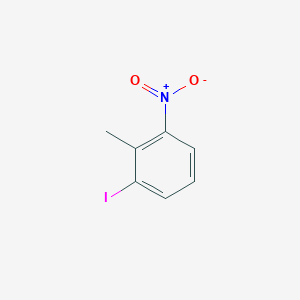
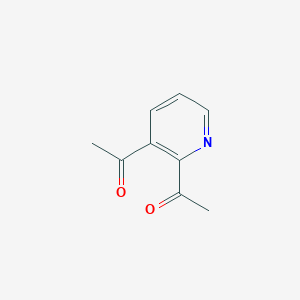
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
